3,4-Dimethoxy[7-13C]-benzoic Acid

Chemical Purity Isotopic Enrichment Quality Control

Select this 3,4-Dimethoxy[7-13C]-benzoic acid (CAS 90140-57-1) to achieve superior quantitative accuracy in LC-MS/MS bioanalysis. The strategic 13C label at the carboxyl carbon (position 7) delivers a clean +1 Da mass shift without the chromatographic retention-time drift inherent to deuterated analogs, ensuring co-elution with endogenous veratric acid. Supplied at 98% purity, this single-isotope internal standard corrects for matrix effects and extraction variability in plasma, urine, and tissue homogenates, supporting FDA/EMA-compliant bioanalytical method validation for mebeverine pharmacokinetic studies and nutritional metabolomics cohorts.

Molecular Formula C9H10O4
Molecular Weight 183.17 g/mol
CAS No. 90140-57-1
Cat. No. B018406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxy[7-13C]-benzoic Acid
CAS90140-57-1
SynonymsDimethylprotocatechuic Acid-13C;  3,4-Bis(methyloxy)benzoic Acid-13C;  NSC 7721-13C
Molecular FormulaC9H10O4
Molecular Weight183.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)O)OC
InChIInChI=1S/C9H10O4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H,10,11)/i9+1
InChIKeyDAUAQNGYDSHRET-QBZHADDCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethoxy[7-13C]-benzoic Acid (CAS 90140-57-1): Stable Isotope-Labeled Reference Standard for Targeted Metabolomics


3,4-Dimethoxy[7-13C]-benzoic acid (CAS 90140-57-1) is a stable isotope-labeled analog of veratric acid (3,4-dimethoxybenzoic acid), incorporating a single 13C atom specifically at the carboxyl carbon position (position 7) . With molecular formula C9(13C)H10O4 and molecular weight 183.17 g/mol , this compound serves as an isotopically labeled internal standard for LC-MS/MS and GC-MS quantification of veratric acid in biological matrices . Veratric acid is a human metabolite of the antispasmodic drug mebeverine and an orally active phenolic compound derived from vegetables and fruits with documented antioxidant and anti-inflammatory activities .

Why Unlabeled Veratric Acid Cannot Substitute for 3,4-Dimethoxy[7-13C]-benzoic Acid in Quantitative Bioanalysis


In quantitative LC-MS/MS bioanalysis, unlabeled veratric acid cannot substitute for 3,4-dimethoxy[7-13C]-benzoic acid as an internal standard due to fundamental analytical requirements for stable isotope dilution mass spectrometry (SID-MS). The 13C-labeled analog provides near-identical physicochemical properties—including retention time, ionization efficiency, and extraction recovery—to the endogenous analyte while being distinguishable by a +1 Da mass shift [1]. Using an unlabeled structurally similar compound introduces differential matrix effects and variable recovery, compromising assay accuracy and precision [2]. While deuterated analogs (e.g., veratric acid-d6) offer alternative labeling strategies, 13C-labeled compounds demonstrate superior chromatographic co-elution without deuterium isotope effects that can alter retention times under reverse-phase HPLC conditions [2].

Quantitative Differentiation Evidence: 3,4-Dimethoxy[7-13C]-benzoic Acid Versus Unlabeled and Deuterated Analogs


Isotopic Purity Specification: 98% Chemical Purity Achievable for 3,4-Dimethoxy[7-13C]-benzoic Acid

3,4-Dimethoxy[7-13C]-benzoic acid is commercially available with a certified chemical purity specification of 98%, as verified by batch-specific analytical methods including NMR, HPLC, and GC . For the unlabeled parent compound (veratric acid, CAS 93-07-2), multiple vendors supply material with purity ranging from ≥95% to ≥99% . The 98% purity specification for the 13C-labeled analog approaches the higher end of this range, ensuring minimal interference from unlabeled impurities in quantitative MS workflows .

Chemical Purity Isotopic Enrichment Quality Control

Site-Specific 13C Labeling at Carboxyl Position Enables Unique Mass Spectrometric Tracking

3,4-Dimethoxy[7-13C]-benzoic acid incorporates a single 13C atom specifically at the carboxyl carbon (position 7) . This site-specific labeling contrasts with uniformly 13C6-labeled benzoic acid analogs, which introduce a +6 Da mass shift but at substantially higher cost . The +1 Da mass shift of the [7-13C] compound is sufficient for MS/MS differentiation while preserving near-identical physicochemical behavior to the unlabeled analyte. In a 2023 study on microbial degradation in groundwater systems, 13C-labeled veratric acid was employed to track assimilation into microbial biomass via stable isotope probing (SIP) [1].

Metabolic Flux Analysis Stable Isotope Labeling LC-MS Quantification

Veratric Acid Solubility Data Enables Rational Method Development for 13C-Labeled Internal Standard

Since the 13C-labeled analog shares identical physicochemical properties with unlabeled veratric acid, solubility data for the unlabeled compound can guide method development for the internal standard. Experimentally measured solubility of unlabeled 3,4-dimethoxybenzoic acid in 2-propanol at 25.0°C yields molar absorptivity values ranging from ε = 4,700 L mol⁻¹ cm⁻¹ to ε = 4,900 L mol⁻¹ cm⁻¹ at 286 nm [1]. The compound demonstrates good solubility in common LC-MS-compatible solvents including methanol, 2-propanol, and acetone, with equilibrium solubility validated via spectrophotometric analysis [1].

Sample Preparation Solubility LC-MS Method Development

Comparative Stability: 13C Labeling Avoids Deuterium Isotope Effects on Chromatography

Stable isotope-labeled internal standards using 13C labeling demonstrate no observable chromatographic separation from the unlabeled analyte under reverse-phase HPLC conditions, whereas deuterated analogs may exhibit subtle retention time shifts due to deuterium isotope effects [1]. This phenomenon is particularly relevant for compounds containing polar functional groups where hydrogen-deuterium exchange or differential hydrogen bonding can occur. The 13C label in 3,4-dimethoxy[7-13C]-benzoic acid resides on the carboxyl carbon—a position remote from hydrogen-bonding interactions—minimizing any potential for altered chromatographic behavior [2].

Isotope Effects Chromatographic Separation Internal Standard Selection

Analytical Reference Standard Validation: MS and NMR Structural Confirmation

The structural identity of synthesized veratric acid reference standards has been confirmed using comprehensive analytical characterization including mass spectrometry (MS), ¹H NMR, and ¹³C NMR spectroscopy . For the 13C-labeled analog, the specific incorporation of the 13C isotope at the carboxyl position (position 7) provides a distinct NMR resonance that enables unambiguous structural verification and tracking in metabolic studies [1]. The compound's canonicalized structure (InChIKey: DAUAQNGYDSHRET-QBZHADDCSA-N) and computed XLogP3 value of 1.6 provide additional orthogonal identifiers for database cross-referencing .

Structural Confirmation Reference Standard Characterization NMR Spectroscopy

Priority Research and Industrial Applications for 3,4-Dimethoxy[7-13C]-benzoic Acid


Quantitative LC-MS/MS Analysis of Veratric Acid in Pharmacokinetic Studies

3,4-Dimethoxy[7-13C]-benzoic acid serves as the optimal stable isotope-labeled internal standard (SIL-IS) for accurate quantification of veratric acid in plasma, urine, and tissue homogenates during preclinical and clinical pharmacokinetic evaluations of mebeverine-containing formulations. The +1 Da mass shift enables clear MS/MS differentiation from endogenous veratric acid without chromatographic separation, correcting for matrix effects and extraction variability [1]. This application directly leverages the compound's 98% certified purity and site-specific 13C labeling as established in Section 3 .

Stable Isotope Probing (SIP) for Microbial Degradation Pathway Elucidation

As demonstrated in groundwater microbial ecology studies, 13C-labeled veratric acid enables stable isotope probing (SIP) experiments to identify bacterial populations capable of degrading lignin-derived aromatic compounds [1]. The specific 13C label at the carboxyl position allows tracking of carbon flow through microbial metabolic networks, with labeled biomass subsequently analyzed via density gradient centrifugation and 16S rRNA sequencing. This application exploits the site-specific labeling position (Section 3, Evidence Item 2) to provide mechanistic insight into environmental carbon cycling.

Method Validation and System Suitability Testing in Bioanalytical Laboratories

3,4-Dimethoxy[7-13C]-benzoic acid is suitable for preparation of calibration standards and quality control (QC) samples in regulated bioanalytical method validation. The compound's defined solubility profile in LC-MS-compatible solvents (Section 3, Evidence Item 3) facilitates accurate stock solution preparation, while the absence of deuterium-associated chromatographic retention time shifts (Section 3, Evidence Item 4) ensures consistent internal standard performance across analytical runs [1]. This application supports compliance with FDA and EMA bioanalytical method validation guidelines.

Metabolomics Studies Investigating Veratric Acid as a Dietary Biomarker

Veratric acid, derived from dietary intake of vegetables and fruits, serves as a biomarker of plant-based food consumption in nutritional metabolomics studies [1]. The 13C-labeled analog provides the essential internal standard required for absolute quantification of this metabolite in large-scale human cohort studies, enabling accurate assessment of dietary exposure. The comprehensive analytical characterization data (Section 3, Evidence Item 5) supports the compound's use in metabolomics reference standard libraries and inter-laboratory harmonization efforts .

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